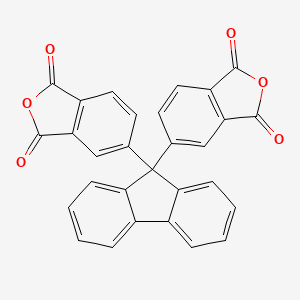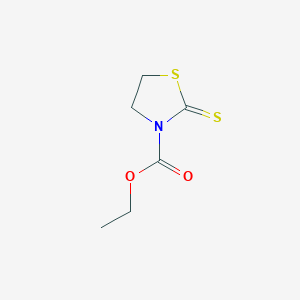
2,5-Dimethylphenylmagnesium bromide
Übersicht
Beschreibung
2,5-Dimethylphenylmagnesium bromide is a chemical compound with the molecular formula (CH3)2C6H3MgBr . It is used in industrial and scientific research .
Molecular Structure Analysis
The linear formula of 2,5-Dimethylphenylmagnesium bromide is (CH3)2C6H3MgBr . The molecular weight is 209.37 .Physical And Chemical Properties Analysis
2,5-Dimethylphenylmagnesium bromide is a yellow-brown liquid . It has a density of 0.945 g/mL at 25 °C and a boiling point of 65 °C . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Cross-Coupling Reactions
2,5-Dimethylphenylmagnesium bromide has been noted for its role in cross-coupling reactions. Specifically, it is involved in the Suzuki reaction, where it reacts with triisopropyl borate to yield various boronic acids, essential intermediates in the synthesis of biologically active compounds and fine chemicals. The Suzuki cross-coupling conditions facilitate the transfer of aryl groups from boron, showcasing the compound's utility in organic synthesis and drug development (Winkle & Schaab, 2001).
Formation of Nanocomposites
The compound is also instrumental in the field of nanotechnology. In the synthesis of superparamagnetic iron oxide nanoparticles (SPIONs), which have applications in biomedical fields like drug delivery and magnetic resonance imaging (MRI), 2,5-Dimethylphenylmagnesium bromide plays a critical role in forming these nanoparticles with specific size, shape, and magnetic properties (Mahmoudi et al., 2009).
Synthesis of Heterocycles
This compound is used in the synthesis of heterocyclic compounds like acridines. In a notable reaction, 2-(trifluoromethyl)aniline, when treated with 2,5-Dimethylphenylmagnesium bromide, yields rotationally restricted acridines. These reactions are essential in medicinal chemistry for the development of pharmaceuticals and other biologically active molecules (Zhang et al., 2013).
Development of Electron Sponges
2,5-Dimethylphenylmagnesium bromide is also a precursor in synthesizing macromolecules that act as electron sponges. These molecules are crucial in the field of electronics and materials science for their ability to undergo reversible oxidation and efficiently transfer electrons (Rathore et al., 2001).
Safety and Hazards
2,5-Dimethylphenylmagnesium bromide is classified as highly flammable and harmful if swallowed . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is also suspected of causing cancer . In case of fire, dry chemical, carbon dioxide, or alcohol-resistant foam should be used for extinction .
Eigenschaften
IUPAC Name |
magnesium;1,4-dimethylbenzene-6-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Mg/c1-7-3-5-8(2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJAWTIYZUSKLZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[C-]=C(C=C1)C.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylphenylmagnesium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



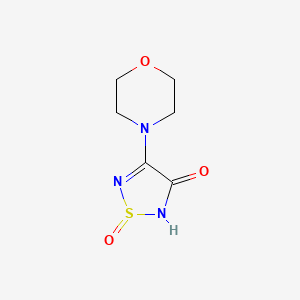
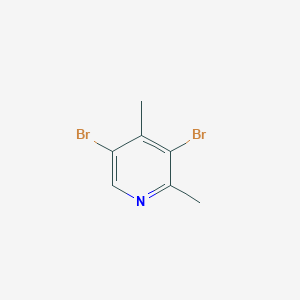
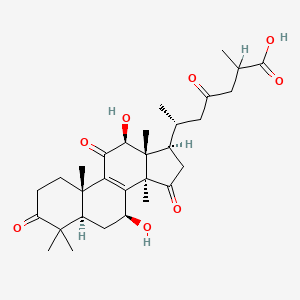
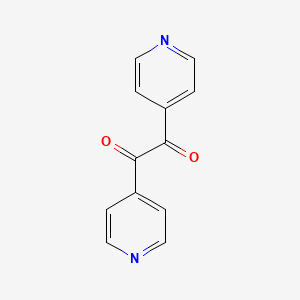
![5-Chlorobenzo[d]thiazole](/img/structure/B1591031.png)
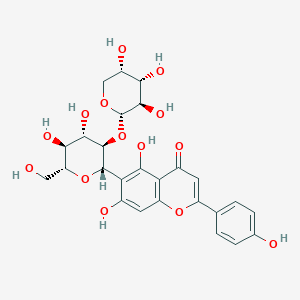
![1,4-Dioxaspiro[4.5]decan-8-amine](/img/structure/B1591035.png)



